molecular formula C20H16O B016059 Phenol, 4-(1,2-diphenylethenyl)- CAS No. 82925-28-8

Phenol, 4-(1,2-diphenylethenyl)-

Cat. No.: B016059
CAS No.: 82925-28-8
M. Wt: 272.3 g/mol
InChI Key: OFKRFZKNGJTQCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(p-Coumaroyl) Serotonin can be synthesized through the coupling of serotonin with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-(p-Coumaroyl) Serotonin from safflower seed meal . This method involves the use of a two-phase solvent system composed of chloroform, methanol, and hydrochloric acid. The upper phase serves as the stationary phase, while the lower phase is used as the mobile phase. This technique allows for the efficient extraction and purification of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(p-Coumaroyl) Serotonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride may be used.

    Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of N-(p-Coumaroyl) Serotonin.

Comparison with Similar Compounds

N-(p-Coumaroyl) Serotonin is unique due to its combined antioxidative, anti-atherogenic, and anti-inflammatory properties. Similar compounds include:

N-(p-Coumaroyl) Serotonin stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(1,2-diphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKRFZKNGJTQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408066
Record name Phenol, 4-(1,2-diphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-28-8
Record name Phenol, 4-(1,2-diphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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